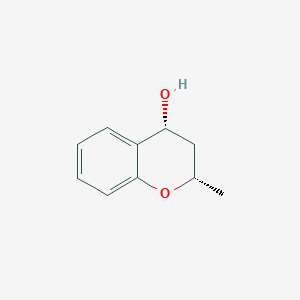

(2S,4R)-2-Methylchroman-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid” is a compound that has been mentioned in relation to chemical properties .

Synthesis Analysis

There are several papers discussing the synthesis of compounds similar to “(2S,4R)-2-Methylchroman-4-ol”. For instance, a paper discusses the design, synthesis, and evaluation of a novel glutamine derivative, "(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid" . Another paper discusses a short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines .

Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been analyzed in several studies. For example, a study on the rational design of protein stability discusses the effect of “(2S,4R)-4-Fluoroproline” on the stability and folding pathway of Ubiquitin .

Chemical Reactions Analysis

In terms of chemical reactions, a study discusses the antifungal properties of “(2S, 4R)-Ketoconazole sulfonamide” analogs . Another source discusses racemic mixtures and the resolution of enantiomers .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “this compound” have been analyzed. For example, “(2S,4R)-2,4-Octanediol” has a molecular formula of C8H18O2, an average mass of 146.227 Da, and a monoisotopic mass of 146.130676 Da .

科学的研究の応用

Organic Synthesis and Chemical Properties "(2S,4R)-2-Methylchroman-4-ol" serves as a pivotal intermediate in the synthesis of complex organic molecules. For instance, directed lithiation of chroman-4-ols, which includes compounds like "this compound," has been explored for selectively targeting positions on the chroman ring. This process facilitates the synthesis of substituted chromenes and chromanones, extending the utility of chroman-4-ols in organic synthesis and drug development (Bethune et al., 1994).

Pharmacological Applications In the realm of pharmacology, the stereochemistry of molecules similar to "this compound" significantly influences their biological activity. A study on the stereochemical variants of a compound structurally related to "this compound" demonstrated that the (2R, 4R)-isomer exhibited the most potent inhibitory effect on thrombin, a key enzyme in the blood coagulation pathway. This research highlights the potential of stereochemically defined chroman derivatives in designing new anticoagulants (Okamoto et al., 1981).

Material Science and Photopolymerization Furthermore, chroman derivatives have found applications in material science, particularly in photopolymerization processes. The study of nitroxide-mediated photopolymerization (NMP) using compounds with chromophore groups linked to a chroman structure illustrates how these molecules can be engineered to initiate polymerization under UV light. This process is crucial for developing advanced materials with precise polymer architectures (Guillaneuf et al., 2010).

作用機序

Target of Action

The primary target of (2S,4R)-2-Methylchroman-4-ol is the DNA polymerase III sliding clamp (DnaN) which has been validated as a new anti-tuberculosis target . This protein plays a crucial role in DNA replication and repair, making it a significant target for therapeutic intervention .

Mode of Action

This compound interacts with its target, DnaN, by binding to it with nanomolar affinity . This binding inhibits the function of DnaN, thereby disrupting the DNA replication process. The compound’s interaction with DnaN results in the inhibition of cortisol production in adrenocortical cells .

Biochemical Pathways

The compound affects the steroidogenesis pathway, specifically inhibiting the production of cortisol . This inhibition occurs at lower concentrations compared to other compounds, indicating a potent effect on this pathway . The compound’s effect on this pathway leads to a decrease in cortisol levels, which can have significant downstream effects on various physiological processes, including immune response and metabolism.

Pharmacokinetics

Studies on similar compounds suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The primary result of the action of this compound is the inhibition of cortisol production in adrenocortical cells . This leads to a decrease in cortisol levels, which can have significant effects on various physiological processes. For example, it can lead to a reduction in immune response and changes in metabolism. Additionally, the compound may also inhibit ACTH secretion and growth of pituitary adenoma cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S,4R)-2-methyl-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBIZQGILMWHRS-IONNQARKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2742396.png)

![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)

![3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742399.png)

![tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B2742402.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)

![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)

![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)